molecular formula C25H37ClN4O2 B1226818 1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

Cat. No.: B1226818
M. Wt: 461 g/mol
InChI Key: DJAFUYUUNCOPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML052, also known as Methyl Orange Sodium Salt, is a pH indicator commonly used in titrations. It is an orange-yellow powder with the chemical formula C14H14N3NaO3S and a molecular weight of 327.34. This compound is soluble in hot water but practically insoluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Orange Sodium Salt is synthesized through a diazotization reaction followed by coupling. The process involves the following steps:

    Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium chloride.

    Coupling: The diazonium chloride is then reacted with dimethylaniline in the presence of sodium hydroxide to form Methyl Orange Sodium Salt.

Industrial Production Methods: In industrial settings, the production of Methyl Orange Sodium Salt involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .

Types of Reactions:

    Acid-Base Reactions: Methyl Orange Sodium Salt is primarily used as a pH indicator. It changes color from red at pH 3.2 to yellow at pH 4.4.

    Oxidation-Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Acid-Base Titrations: Used in aqueous solutions with strong acids and bases.

    Oxidizing Agents: Can be oxidized by strong oxidizing agents under specific conditions.

Major Products Formed:

Scientific Research Applications

Methyl Orange Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl Orange Sodium Salt as a pH indicator involves the protonation and deprotonation of the azo group. At low pH, the compound is protonated, resulting in a red color. As the pH increases, deprotonation occurs, leading to a yellow color. This color change is due to the structural changes in the molecule, which affect its light absorption properties .

Comparison with Similar Compounds

    Phenolphthalein: Another pH indicator that changes color from colorless to pink in basic solutions.

    Bromothymol Blue: A pH indicator that changes color from yellow in acidic solutions to blue in basic solutions.

Uniqueness of Methyl Orange Sodium Salt: Methyl Orange Sodium Salt is unique due to its specific pH transition range (3.2 to 4.4), making it suitable for titrations involving strong acids and weak bases. Its distinct color change from red to yellow also makes it easily distinguishable from other indicators .

Properties

Molecular Formula

C25H37ClN4O2

Molecular Weight

461 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H37ClN4O2/c1-4-13-29(14-5-2)17-12-27-24(31)20-10-15-30(16-11-20)18-23-19(3)32-25(28-23)21-6-8-22(26)9-7-21/h6-9,20H,4-5,10-18H2,1-3H3,(H,27,31)

InChI Key

DJAFUYUUNCOPGL-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 2
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 3
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide

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